molecular formula C5H7BrFN B1488604 5-Bromo-4-fluoropentanenitrile CAS No. 1853168-04-3

5-Bromo-4-fluoropentanenitrile

Cat. No. B1488604
CAS RN: 1853168-04-3
M. Wt: 180.02 g/mol
InChI Key: IGLMQDPTQHKICM-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropentanenitrile (5-Br-4-F-PN) is an organic compound that has been used in a variety of synthetic and research applications. It is a halogenated nitrile with a five-membered ring structure, consisting of one nitrogen atom, one bromine atom, and four fluorine atoms. As a synthetic reagent, 5-Br-4-F-PN has been used to synthesize a variety of other compounds, including heterocycles, polymers, and other organic molecules. It has also been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects of various compounds.

Scientific Research Applications

Chirality Probes and Synthetic Applications

Research by Schreiner et al. (2002) discusses the synthesis and characterization of pseudotetrahedral polyhaloadamantanes, highlighting a phase-transfer catalytic halogenation protocol. These compounds, including 1-bromo-3-chloro-5-fluoroadamantane, serve as chirality probes. The study emphasizes the utility of combining experimental and theoretical approaches for assigning absolute configurations, even for molecules lacking typical chromophores (Schreiner et al., 2002).

Fluorinated Amino Acids Synthesis

Laue et al. (2000) describe the stereoselective synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary. This research showcases the application of bromo- and fluoro-substituted compounds in the synthesis of biologically relevant molecules, demonstrating the potential of such compounds in medicinal chemistry and biochemistry (Laue et al., 2000).

Halogenated Benzenes in Catalysis

Brouwer (2010) investigates the protonation of halogen-containing benzenes, providing insights into the reactivity and stability of such compounds in various chemical environments. This research contributes to our understanding of the catalytic and synthetic potential of halogenated compounds (Brouwer, 2010).

Metal-Organic Frameworks (MOFs) for Catalysis

Huang et al. (2017) report on the engineering of single substitution in zirconium metal-organic frameworks (Zr-MOFs) for enhanced catalytic performance. The study highlights the significance of halogen substitutions (e.g., bromo, chloro, and fluoro groups) on the porphyrin unit, affecting the electronic properties and, consequently, the catalytic activity and selectivity of the MOFs (Huang et al., 2017).

Synthesis and Characterization of Halogen-Substituted Compounds

Sutherland and Gallagher (2003) demonstrate the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, starting from 5-bromo-2-fluoro-3-pyridylboronic acid. This work underscores the utility of halogenated compounds in constructing complex heterocyclic structures, relevant in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

properties

IUPAC Name

5-bromo-4-fluoropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrFN/c6-4-5(7)2-1-3-8/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLMQDPTQHKICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CBr)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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